

# challenges in interpreting creatine clinical trial data with small sample sizes

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Interpreting Creatine Clinical Trial Data

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **creatine** clinical trial data, particularly when dealing with the challenges of small sample sizes.

### **Troubleshooting Guides**

This section addresses specific issues you may encounter during your experiments and data analysis.

Q1: My **creatine** trial with a small sample size yielded a non-significant p-value (p > 0.05). How should I interpret this result?

A1: A non-significant result in a small study is one of the most common challenges and should be interpreted with caution. It does not automatically mean there is no difference between the treatment and placebo groups.[1]

• Low Statistical Power: Small sample sizes often lack the statistical power to detect a true, but small or moderate, effect.[2] The study may be underpowered, leading to a Type II error (a false negative), where you fail to reject the null hypothesis when it is actually false.[2]



- Confidence Intervals are Key: Instead of relying solely on the p-value, examine the confidence intervals (CIs) of the effect estimate. A wide CI that includes both no effect and a clinically meaningful effect suggests the data are inconclusive. For example, a trial might conclude an outcome was "not reduced" based on a risk ratio of 1.13 (95% CI 0.63, 2.00), but the CI indicates substantial uncertainty.[1]
- Focus on Effect Size: Calculate and report the effect size (e.g., Cohen's d, Hedges's g).[3] Hedges's g is particularly useful as it provides a more accurate estimate for small sample sizes.[3] This quantifies the magnitude of the difference, regardless of statistical significance, and is crucial for future meta-analyses.

Q2: I am seeing high inter-individual variability in my baseline biomarker data (e.g., urinary creatinine). How can I manage this in a small sample?

A2: High variability in biomarkers is a known issue that is amplified in small studies.[4][5]

- Causes of Variability: Creatinine excretion, often used to normalize other urinary biomarkers, varies within individuals due to factors like consumption of cooked meat and exercise, and between individuals due to differences in muscle mass and age.[4] Circulating levels of creatine and its precursor, guanidinoacetate (GAA), also show variability.[6]
- Mitigation Strategies:
  - Normalization: Continue to normalize urinary creatine to creatinine concentration to provide more meaningful diagnostic information.[6][7]
  - Strict Subject Instructions: Provide clear instructions to participants to standardize diet (especially meat intake) and physical activity for a set period before sample collection.
  - Repeated Measurements: If feasible, collect multiple baseline samples to establish a more stable individual baseline before the intervention.
  - Statistical Approaches: Use statistical models that can account for this variability, such as Analysis of Covariance (ANCOVA), with baseline values as a covariate.

Q3: The results of my small trial contradict some published studies. What could be the cause?



A3: Inconsistent outcomes are common across small **creatine** trials.[8] This can be attributed to several factors:

- Clinical Heterogeneity: Small studies often differ significantly in their design, including creatine dosage, formulation, treatment duration, and participant populations (e.g., age, training status, diet).[8][9][10] For instance, vegetarians, who have lower baseline creatine levels, may respond differently than omnivores.[11]
- Risk of Bias: Smaller studies can be more susceptible to publication bias, where studies with positive or significant results are more likely to be published.[9][12]
- Chance: With smaller numbers, random chance plays a larger role in the observed outcomes. A few anomalous results can skew the data in a way that would be averaged out in a larger sample.
- Recommendation: When results are inconsistent, the conclusion is often that more rigorous, larger-scale studies are necessary to establish clinical utility.[8] Your study, even if contradictory, provides valuable data for future systematic reviews and meta-analyses.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **creatine** supplementation?

A1: **Creatine** plays a critical role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[13] It is converted to phospho**creatine** (PCr), which serves as a rapidly available reserve of high-energy phosphate to regenerate adenosine triphosphate (ATP), the primary energy currency of the cell.[9][13]

**Creatine**'s Role in Cellular Energy (ATP-PCr System)





Click to download full resolution via product page

Caption: **Creatine** kinase facilitates the regeneration of ATP from ADP using the phosphate group from phospho**creatine**.

Q2: Why is statistical power a critical issue for small sample size trials?

A2: Statistical power is the probability of detecting a true effect when it exists.[2] In studies with small sample sizes, power is inherently low. This means that even if **creatine** has a genuine, beneficial effect, the study may not be able to detect it as statistically significant.[2] This relationship is crucial: to detect smaller effect sizes, a larger sample size is required to achieve adequate power (typically >80%).[2]

Relationship Between Sample Size, Power, and Error Risk





Click to download full resolution via product page

Caption: Small sample sizes reduce statistical power, increasing the risk of false-negative conclusions.

Q3: How can I improve the design of my **creatine** clinical trial to account for a small sample size?

A3: While a larger sample is always preferable, several strategies can strengthen small trials:

- Use a Cross-Over Design: In a cross-over design, each participant serves as their own
  control, receiving both the treatment and the placebo at different times.[14][15] This can
  reduce the variability caused by inter-individual differences and increase statistical power.
- Employ Bayesian Statistics: Bayesian methods can be advantageous for small trials.[16][17]

  They allow for the incorporation of prior knowledge from previous studies, which can help in



making more robust inferences from a limited dataset.[16][18] Bayesian assurance is an alternative to traditional power calculations for determining sample size.[19]

- Focus on Homogeneous Populations: Reduce variability by selecting a very specific and uniform group of participants (e.g., same age range, sex, training level, and dietary habits).
- Preregister Your Trial: Preregistering your study protocol, including your primary outcomes and analysis plan, helps to reduce the risk of publication bias and p-hacking.[14][15]

### **Data Presentation: Summary of Meta-Analyses**

Small, individual trials may be inconclusive, but their data becomes powerful when pooled in a meta-analysis. The tables below summarize quantitative data from meta-analyses on **creatine**'s effects.

Table 1: Meta-Analysis of Creatine Supplementation on Cognitive Function

This table summarizes findings from a meta-analysis of 16 randomized controlled trials (RCTs) involving 492 participants.[3] The effect size is presented as the Standardized Mean Difference (SMD) and Hedges's g.



| Cognitive<br>Domain           | No. of<br>Studies | Total<br>Participa<br>nts | SMD<br>(95% CI)              | Hedges's<br>g (95%<br>CI)    | p-value   | Interpreta<br>tion             |
|-------------------------------|-------------------|---------------------------|------------------------------|------------------------------|-----------|--------------------------------|
| Memory<br>Function            | 24                | 1000                      | 0.31 (0.18<br>to 0.44)       | 0.30 (0.18<br>to 0.42)       | < 0.00001 | Significant Positive Effect[3] |
| Overall<br>Cognition          | 6                 | 280                       | 0.34 (-0.20<br>to 0.88)      | 0.33 (0.10<br>to 0.57)       | 0.22      | Not<br>Significant[<br>3]      |
| Executive<br>Function         | 4                 | 104                       | 0.32 (-0.08<br>to 0.71)      | 0.31 (-0.08<br>to 0.70)      | 0.12      | Not<br>Significant[<br>3]      |
| Attention<br>(Time)           | 8                 | 211                       | -0.31<br>(-0.58 to<br>-0.03) | -0.30<br>(-0.57 to<br>-0.03) | 0.03      | Significant Positive Effect[3] |
| Processing<br>Speed<br>(Time) | 8                 | 185                       | -0.51<br>(-1.01 to<br>-0.01) | -0.49<br>(-0.79 to<br>-0.20) | 0.04      | Significant Positive Effect[3] |

A negative SMD for time-based tasks indicates improvement (faster processing).

#### Table 2: Summary of Creatine Biomarker Variability

This table provides an overview of common biomarkers for **creatine** metabolism and factors contributing to their variability, which is a key challenge in small studies.



| Biomarker                 | Biofluid            | Typical Factors<br>Influencing Levels                                                                | Relevance to Small<br>Trials                                                                                          |
|---------------------------|---------------------|------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Creatine                  | Serum/Plasma, Urine | Diet (meat intake),<br>age, sex, muscle<br>mass, genetic factors,<br>creatine<br>supplementation.[6] | High baseline variability requires careful control of diet and activity before measurement.                           |
| Guanidinoacetate<br>(GAA) | Serum/Plasma, Urine | Age, sex, genetic<br>disorders of creatine<br>synthesis (AGAT or<br>GAMT deficiency).[6]             | Less influenced by diet, but still requires consideration of demographic factors.                                     |
| Creatinine                | Serum/Plasma, Urine | Muscle mass, age,<br>sex, diet (cooked<br>meat), kidney<br>function, physical<br>activity.[4][6]     | High intra- and inter-<br>individual variability<br>can complicate its use<br>for normalizing other<br>biomarkers.[4] |

## **Experimental Protocols**

Below is a detailed methodology for a key experimental design frequently used in **creatine** research.

Protocol: Double-Blind, Placebo-Controlled, Cross-Over Trial on Cognitive Performance

This protocol is based on methodologies used in studies investigating the effects of **creatine** on cognition.[14][15][20]

- 1. Objective: To determine the effect of daily **creatine** monohydrate supplementation on cognitive performance (e.g., working memory and reasoning) compared to a placebo.
- 2. Study Design: Randomized, double-blind, placebo-controlled, cross-over trial.
- 3. Participant Selection:



### Troubleshooting & Optimization

Check Availability & Pricing

- Inclusion Criteria: Healthy adults (e.g., 18-60 years), specific dietary group if desired (e.g., vegetarians and omnivores).[14][15]
- Exclusion Criteria: Known kidney disease, use of **creatine** supplements within the last 6 months, specific medical conditions or medications that could interfere with the study.
- 4. Experimental Workflow:

Workflow for a Cross-Over Creatine Trial





Click to download full resolution via product page

Caption: A typical cross-over design workflow, minimizing inter-subject variability.



#### 5. Intervention:

- Creatine Group: 5g/day of creatine monohydrate.[14][15]
- Placebo Group: 5g/day of a taste- and texture-matched placebo (e.g., maltodextrin).
- Blinding: Both participants and investigators are blinded to the treatment allocation.
- 6. Outcome Measures:
- Primary Outcomes: Preregistered cognitive tasks. Examples:
  - Working Memory: Backward Digit Span (BDS).[14][15]
  - Reasoning: Raven's Advanced Progressive Matrices (RAPM).[14][15]
- Secondary Outcomes: Other cognitive tests, self-reported side effects, and biomarker analysis (e.g., urinary creatine).
- 7. Statistical Analysis:
- Data will be analyzed using a mixed-effects model or paired t-tests to compare the effects of creatine versus placebo within the same individuals.
- Bayesian analysis can be used to provide evidence for or against a beneficial effect. [14][15]
- Report effect sizes (e.g., Cohen's d or Hedges's g) with 95% confidence or credible intervals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Reporting and interpretation of results from clinical trials that did not claim a treatment difference: survey of four general medical journals - PMC [pmc.ncbi.nlm.nih.gov]

#### Troubleshooting & Optimization





- 2. Sample size, power and effect size revisited: simplified and practical approaches in preclinical, clinical and laboratory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of creatine supplementation on cognitive function in adults: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variability of Urinary Creatinine in Healthy Individuals PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-exercise creatine kinase variability: a literature review PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Creatine Wikipedia [en.wikipedia.org]
- 9. Creatine Supplementation for Muscle Growth: A Scoping Review of Randomized Clinical Trials from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. A systematic review, meta-analysis and meta-regression of the effect of protein supplementation on resistance training-induced gains in muscle mass and strength in healthy adults | British Journal of Sports Medicine [bjsm.bmj.com]
- 13. mdpi.com [mdpi.com]
- 14. The effects of creatine supplementation on cognitive performance-a randomised controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bayesian approach for sample size estimation and re-adjustment in clinical trials Biostatistics & Bioinformatics Services [anatomisebiostats.com]
- 17. Bayesian Sample Size Calculation in Small n, Sequential Multiple Assignment Randomized Trials (snSMART) PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bayesian sample size determination for diagnostic accuracy studies PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effects of creatine supplementation on cognitive performance—a randomised controlled study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [challenges in interpreting creatine clinical trial data with small sample sizes]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b1669601#challenges-in-interpreting-creatine-clinical-trial-data-with-small-sample-sizes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com